Methyl 3-cyano-2,2-dimethylpropanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-cyano-2,2-dimethylpropanoate can be synthesized through several methods. One common synthetic route involves the reaction of 2,2-dimethylpropanenitrile with methanol in the presence of a strong acid catalyst . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated through continuous distillation .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyano-2,2-dimethylpropanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 3-cyano-2,2-dimethylpropanoic acid.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles to form different substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Substitution: Various nucleophiles, appropriate solvents.
Major Products Formed
Hydrolysis: 3-cyano-2,2-dimethylpropanoic acid.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-cyano-2,2-dimethylpropanoate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-cyano-2,2-dimethylpropanoate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 3-cyano-2,2-dimethylpropanoate is unique due to its specific structural features, which confer distinct reactivity and properties.
Properties
IUPAC Name |
methyl 3-cyano-2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-7(2,4-5-8)6(9)10-3/h4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFRYLVLKAYCKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC#N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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